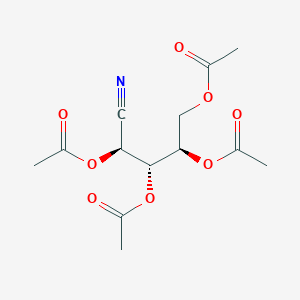

2,3,4,5-Tetra-o-acetyl-D-xylonitrile

Vue d'ensemble

Description

2,3,4,5-Tetra-o-acetyl-D-xylonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple acetoxy groups and a cyanobutyl moiety, making it a versatile molecule in organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetra-o-acetyl-D-xylonitrile typically involves the acetylation of a precursor molecule containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactors where the precursor is continuously fed into the reactor along with acetic anhydride and catalyst. The reaction mixture is then processed through various purification steps, including distillation and crystallization, to isolate the final product .

Analyse Des Réactions Chimiques

General Reactivity of Tetra-O-acetyl Sugars

Tetra-O-acetyl derivatives are widely used as protected intermediates in carbohydrate chemistry due to their stability and ease of subsequent functionalization. Key reactions include:

-

Deprotection : Hydrolysis of acetyl groups under basic or acidic conditions to regenerate free hydroxyl groups. For example, AlCl₃ in ether/water efficiently removes acetyl groups from glucose pentaacetate ( ).

-

Oxidation : Primary alcohols in acetylated sugars can be oxidized to carboxylic acids using TEMPO/BAIB (2,2,6,6-tetramethylpiperidin-1-yl)oxyl radical with [bis(acetoxy)iodo]benzene), as demonstrated for 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid synthesis ( ).

-

Glycosylation : Acetylated glycosyl bromides (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) are common glycosyl donors in coupling reactions ( ).

Hypothetical Reactions for 2,3,4,5-Tetra-O-acetyl-D-xylonitrile

While no direct data exists for this compound, its nitrile group and acetylated hydroxyls suggest reactivity aligned with:

2.1. Nitrile-Specific Transformations

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Reduction | H₂/Pd-C or LiAlH₄ | Primary amine (2,3,4,5-Tetra-O-acetyl-D-xylamine) |

| Hydrolysis | H₂SO₄/H₂O | Carboxylic acid (2,3,4,5-Tetra-O-acetyl-D-xylonic acid) |

| Nucleophilic Addition | Grignard reagents | Ketone or alcohol derivatives |

2.2. Acetyl Group Manipulation

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Selective Deacetylation | Hydrazine acetate | Partially deprotected intermediates |

| Full Deacetylation | NH₃/MeOH or NaOMe | Free D-xylonitrile |

Comparative Stability and Challenges

-

Steric Effects : The nitrile group at C1 may hinder reactions at adjacent acetylated positions, requiring optimized conditions (e.g., elevated temperatures as in ).

-

Anomeric Control : Unlike glucopyranosyl bromides ( ), xylonitrile’s lack of an anomeric leaving group limits glycosylation utility unless modified.

Theoretical and Computational Insights

DFT calculations on analogous systems (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose) predict thermodynamic preference for α-anomers due to lower free energy (-1297.5072 a.u. vs. -1297.5029 a.u. for β-anomers) ( ). Similar modeling could guide reaction pathways for D-xylonitrile derivatives.

Experimental Considerations

Applications De Recherche Scientifique

Organic Synthesis

Versatile Building Block

2,3,4,5-Tetra-O-acetyl-D-xylonitrile is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations, such as reduction and hydrolysis, makes it a versatile reagent in organic chemistry .

Synthesis of Carbohydrate Derivatives

It can be employed in the preparation of other carbohydrate derivatives and glycosides. The acetyl groups facilitate the protection of hydroxyl functionalities during chemical reactions, allowing for selective modifications .

Pharmaceutical Applications

Anticancer Research

Recent studies have explored the incorporation of carbohydrate derivatives like this compound into organometallic compounds for potential anticancer therapies. For instance, novel ruthenium(II) and iron(II) complexes with carbohydrate ligands have shown promising cytotoxic effects against colorectal cancer cell lines . These compounds exhibit enhanced activity compared to traditional chemotherapeutics like oxaliplatin.

Chiral Reagents

This compound can also serve as a chiral building block for synthesizing pharmaceutical intermediates. Its derivatives are used in the resolution of amino acids and other chiral compounds, which is crucial for developing enantiomerically pure drugs .

Analytical Chemistry

Chromatographic Applications

this compound is utilized in chromatography as a derivatizing agent to improve the detection and separation of analytes. For example, it has been used for the derivatization of amino acids and other biomolecules to enhance their chromatographic properties . This application is particularly relevant in biomedical research where precise quantification of compounds is necessary.

Material Science

Polymer Chemistry

In material science, derivatives of this compound can be incorporated into polymer matrices to modify their properties. The presence of acetyl groups allows for improved solubility and compatibility with various solvents and polymers .

Case Studies

Mécanisme D'action

The mechanism of action of 2,3,4,5-Tetra-o-acetyl-D-xylonitrile involves its interaction with specific molecular targets and pathways. The acetoxy groups can participate in esterification reactions, while the cyanobutyl moiety can undergo nucleophilic addition or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

2,3,4,5-Tetra-o-acetyl-D-xylonitrile can be compared with other similar compounds, such as:

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate: This compound has additional azido and ethoxy groups, which can impart different reactivity and applications.

[(2r,3r,4s,5s,6r)-3-acetyloxy-2-(acetyloxymethyl)-5-hexanoyloxy-6-[(2s,3r)-2,3,4-trihydroxybutoxy]oxan-4-yl] tetradecanoate: This molecule contains hexanoyloxy and trihydroxybutoxy groups, making it suitable for different chemical transformations and uses.

Activité Biologique

2,3,4,5-Tetra-o-acetyl-D-xylonitrile (CAS No. 13501-95-6) is a derivative of D-xylonitrile that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 315.28 g/mol. The presence of multiple acetoxy groups suggests possible interactions with biological systems, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound includes four acetyl groups attached to the xylonitrile backbone. This modification may enhance its solubility and reactivity in biological environments.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.28 g/mol |

| CAS Number | 13501-95-6 |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within cells. The acetoxy groups can facilitate binding to proteins or enzymes, potentially altering their function. While specific pathways have yet to be elucidated in detail for this compound, similar nitrile derivatives have been shown to interact with cellular receptors and enzymes.

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, derivatives with similar functional groups have been reported to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Studies

-

In Vitro Studies on Anticancer Activity

- A study investigated the effects of xylonitrile derivatives on breast cancer cell lines (e.g., MCF-7). The results showed that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways.

- Findings : IC50 values were reported in the micromolar range, indicating potent activity.

-

Antimicrobial Efficacy

- Research evaluated the antimicrobial effects of various acetylated xylonitriles against Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited significant inhibition zones in agar diffusion assays, suggesting effective antimicrobial properties.

Propriétés

IUPAC Name |

(2,3,4-triacetyloxy-4-cyanobutyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTPKBYAZJOQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25546-40-1, 13501-95-6, 25546-50-3 | |

| Record name | NSC42416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC42415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.